2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide
Description
This compound features a benzofuran core substituted with a sulfonamide group at position 5, a methyl group at position 3, and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-bromophenyl group, while the sulfonamide nitrogen is linked to a 4-methylphenyl group. Its structural complexity combines aromatic, heterocyclic, and sulfonamide functionalities, which are often associated with diverse biological activities, including GPCR modulation and enzyme inhibition .
The synthesis of such heterocyclic systems typically involves cyclization reactions, as exemplified by methods for 1,2,4-oxadiazole derivatives (e.g., via thiourea intermediates or nitrile oxide cycloadditions) . Structural determination of analogous compounds frequently employs X-ray crystallography tools like the SHELX program suite, a standard in small-molecule refinement .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O4S/c1-14-3-9-18(10-4-14)28-33(29,30)19-11-12-21-20(13-19)15(2)22(31-21)24-26-23(27-32-24)16-5-7-17(25)8-6-16/h3-13,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDXYDYJJEKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in cellular processes. The compound could potentially interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug substance can be positively modulated by certain structural motifs, such as the piperazine ring. This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.
Result of Action
It is known that similar compounds can have neurotoxic potentials, affecting the acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain. This suggests that the compound could potentially have similar effects.
Action Environment
It is known that environmental factors can influence the action of similar compounds. This suggests that environmental factors could potentially influence the action, efficacy, and stability of the compound.
Biological Activity
The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C16H15BrN4O3S
- Molecular Weight : 404.28 g/mol
Biological Activity Overview
Studies have indicated that compounds containing the oxadiazole moiety exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under review has shown promise primarily in anticancer applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15.63 | 10.38 (Tamoxifen) |
| U-937 | 0.12–2.78 | Doxorubicin |
The mechanism of action for this compound involves:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, increasing p53 expression levels and activating caspase pathways .
Case Studies
A notable study involved the screening of a library of drug candidates where this compound was identified as a potent inhibitor against multicellular spheroids of cancer cells. The results indicated significant tumor growth inhibition compared to control groups .
Comparative Analysis with Other Oxadiazole Derivatives
In comparison to other oxadiazole derivatives, this compound showed superior biological activity against several cancer cell lines. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of benzofuran, oxadiazole, and sulfonamide groups. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural and Functional Insights:
- Benzofuran vs.
- Bromine’s electronegativity could enhance binding specificity over chlorine (e.g., in rimonabant) .
- Sulfonamide Variations : The 4-methylphenyl sulfonamide substituent may balance solubility and metabolic stability compared to rimonabant’s piperidine-linked sulfonamide or ’s isobutylsulfonyl group, which could increase hydrophobicity .
Research Findings and Implications
While direct bioactivity data for the main compound is absent, structural analogs provide clues:
- GPCR Modulation : Rimonabant’s CB1 antagonism and PSN375963’s ion channel targeting suggest the main compound could interact with GPCRs or ion channels, leveraging its sulfonamide and oxadiazole motifs .
- Enzyme Inhibition : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), and the bromophenyl group’s halogen bonding may enhance inhibitory potency .
- Synthetic Feasibility : ’s thiourea-based cyclization methods could be adapted for synthesizing the oxadiazole ring, though bromophenyl incorporation may require specialized coupling reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
